![molecular formula C20H18N8O5S2 B6574520 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 847190-64-1](/img/structure/B6574520.png)
2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- AKOS001842145 has shown promise as an anticancer agent. Research studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications in cancer therapy .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS001842145 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have explored its effects on cytokine production, NF-κB signaling, and COX-2 expression. These findings suggest its potential as a novel anti-inflammatory agent .
- AKOS001842145 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated its efficacy in inhibiting bacterial growth and biofilm formation. Researchers are investigating its use as an alternative to conventional antibiotics, especially in the context of antibiotic resistance .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS001842145 has been studied for its neuroprotective effects, including antioxidant properties and modulation of neuroinflammatory pathways. Future research may explore its therapeutic potential in neurodegenerative disorders .
- Some studies suggest that AKOS001842145 may have cardiovascular benefits. It has been investigated for its vasodilatory effects, potential impact on blood pressure regulation, and protection against ischemic injury. However, more rigorous research is needed to establish its clinical relevance in cardiovascular medicine .
- Metabolic syndrome and type 2 diabetes are associated with insulin resistance and dyslipidemia. AKOS001842145 has been explored as a potential modulator of glucose metabolism and lipid homeostasis. Researchers are investigating its effects on insulin sensitivity, lipid profiles, and adipokine regulation .
- Preliminary studies indicate that AKOS001842145 may have antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism of action involves interference with viral replication. Further research is necessary to validate its efficacy and safety .
- Beyond the mentioned fields, AKOS001842145’s diverse chemical structure suggests potential applications in drug discovery and development. Researchers continue to explore its interactions with cellular targets, pharmacokinetics, and toxicity profiles .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Effects
Neuroprotective Potential
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Antiviral Properties
Other Applications
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O5S2/c1-4-13-24-25-19(35-13)21-12(29)9-34-17-14-16(26(2)20(31)27(3)18(14)30)22-15(23-17)10-5-7-11(8-6-10)28(32)33/h5-8H,4,9H2,1-3H3,(H,21,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIUXTTWNKKRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.